1-Piperazin-1-ylpropan-2-ol dihydrochloride

Description

Table 1: Key Research Applications

In antifungal research, the compound’s derivatives disrupt cell wall synthesis in Candida albicans and Aspergillus fumigatus, showing IC~50~ values as low as 0.16 µM. In neuropharmacology, its enantiomers are critical for synthesizing ligands with high selectivity for dopamine D3 receptors, which are implicated in Parkinson’s disease. Additionally, its role in stabilizing p53 protein levels via MDM2 inhibition highlights potential anticancer applications.

Structural Classification and Nomenclature

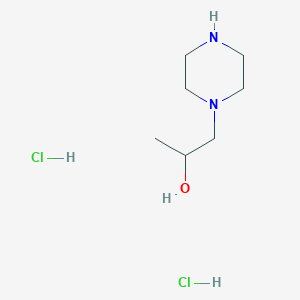

This compound (CAS: 89910-53-2) is systematically named as 1-(piperazin-1-yl)propan-2-ol dihydrochloride. Its molecular formula is C~7~H~18~Cl~2~N~2~O , with a molar mass of 217.14 g/mol. The structure comprises a propan-2-ol backbone linked to a piperazine ring, protonated at both nitrogen atoms to form the dihydrochloride salt.

Table 2: Structural and Physicochemical Properties

| Property | Detail |

|---|---|

| IUPAC Name | 1-(piperazin-1-yl)propan-2-ol dihydrochloride |

| Molecular Formula | C~7~H~18~Cl~2~N~2~O |

| SMILES | CC(O)CN1CCNCC1.Cl.Cl |

| X-ray Crystallography | Chair conformation of piperazine ring |

| Solubility | Freely soluble in water, ethanol |

The piperazine ring adopts a chair conformation, with equatorial N–H bonds optimizing steric and electronic interactions. The dihydrochloride salt form enhances stability, as evidenced by its melting point (>200°C) and hygroscopic nature. Stereochemical variations, such as the (S)-enantiomer (CAS: 1178549-79-5), are critical for achieving target specificity in receptor-binding assays.

Properties

IUPAC Name |

1-piperazin-1-ylpropan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(10)6-9-4-2-8-3-5-9;;/h7-8,10H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADAFEYPYDWOZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCNCC1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Piperazin-1-ylpropan-2-ol dihydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 217.14 g/mol. The compound features a piperazine ring, which contributes to its pharmacological properties, and is characterized by its dihydrochloride form that enhances solubility in aqueous environments, making it suitable for various pharmaceutical formulations.

Biological Activities

The compound exhibits significant biological activities, making it a subject of considerable research interest. Key activities include:

- Antidepressant Activity : this compound has been identified as an antidepressant, potentially acting on neurotransmitter systems involved in mood regulation.

- CGRP Receptor Antagonism : It functions as a potent antagonist of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is implicated in migraine pathophysiology. This dual functionality allows it to target multiple pathways relevant to psychiatric disorders and migraine treatment.

Comparative Biological Activity Table

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C7H18Cl2N2O | Antidepressant, CGRP receptor antagonist |

| 2-(Piperazin-1-yl)propan-1-ol dihydrochloride | C7H18Cl2N2O | Antidepressant activity |

| 4-(Piperazinyl)butyric acid | C8H16N2O2 | Anticonvulsant properties |

| 3-(Piperazinyl)propanoic acid | C7H14N2O2 | Antimicrobial effects |

The mechanism by which this compound exerts its biological effects involves interactions with specific receptors and pathways:

- Neurotransmitter Modulation : The compound may influence the levels of serotonin and norepinephrine, which are critical in mood regulation and have been targeted in the treatment of depression .

- CGRP Pathway Inhibition : By antagonizing CGRP receptors, the compound may reduce migraine frequency and severity through modulation of neurogenic inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential of piperazine derivatives, including this compound, in various therapeutic contexts:

Study on Antidepressant Effects

A study demonstrated that compounds with similar structures exhibited significant antidepressant effects in rodent models. The results indicated alterations in behavior consistent with increased serotonergic activity .

CGRP Receptor Studies

Research has shown that antagonists of the CGRP receptor can effectively reduce migraine symptoms. In vitro studies indicated that this compound could block CGRP-induced signaling pathways, providing a basis for its use in migraine therapies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Piperazin-1-ylpropan-2-ol dihydrochloride with selected dihydrochloride-containing piperazine derivatives from the evidence:

Key Observations:

Physicochemical and Pharmacological Properties

Solubility and Stability:

- This compound : Expected high solubility in water (analogous to levocetirizine dihydrochloride and berotralstat dihydrochloride ). Stability may vary with pH due to the propan-2-ol group’s polarity.

- Levocetirizine dihydrochloride : Soluble in water, with stability maintained in acidic conditions .

- Berotralstat dihydrochloride : Soluble at pH ≤4, reflecting pH-dependent stability common to dihydrochloride salts .

Pharmacological Activity:

- The target compound’s propan-2-ol group may favor interactions with polar enzyme pockets, differing from levocetirizine’s ethoxy acetic acid (H1-receptor binding ) or berotralstat’s kinase-targeting aromatic moieties .

- Imp. C(BP) and trientine highlight the role of structural modifications in altering applications (e.g., impurity standards vs. metal chelation).

Preparation Methods

Synthetic Routes to 1-(Piperazin-1-yl)propan-2-ol

The key intermediate, 1-(piperazin-1-yl)propan-2-ol, is commonly synthesized via nucleophilic ring-opening of an epoxide by piperazine:

Reaction of Piperazine with Propylene Oxide

Piperazine acts as a nucleophile attacking the epoxide ring of propylene oxide under mild conditions, typically at ambient to slightly elevated temperatures. This reaction proceeds smoothly to yield 1-(piperazin-1-yl)propan-2-ol with good yield and purity. The process is straightforward and amenable to scale-up, making it a preferred laboratory and industrial method.Reductive Amination Route

An alternative method involves reductive amination of 1-(2-hydroxypropyl)piperazine with formaldehyde and hydrogen gas in the presence of a palladium on carbon catalyst. This method offers high selectivity and yields, especially useful when functional group tolerance is required.

Salt Formation: Preparation of the Dihydrochloride Salt

After obtaining the free base 1-(piperazin-1-yl)propan-2-ol, conversion to the dihydrochloride salt is achieved by treatment with hydrochloric acid:

Hydrochloride Salt Formation

The free base is dissolved in a suitable solvent such as ethanol or water, followed by the addition of hydrochloric acid (typically 1–2 mol/L concentration). The mixture is stirred at room temperature or slightly elevated temperatures until the dihydrochloride salt precipitates. The solid is then filtered, washed, and dried to yield 1-piperazin-1-ylpropan-2-ol dihydrochloride with high purity and enhanced aqueous solubility.Salt Properties

The dihydrochloride salt exhibits significantly higher aqueous solubility (approx. 38 mg/mL) compared to the free base (approx. 12 mg/mL), and an elevated melting point (215–217°C vs. 89–91°C for the free base), making it favorable for pharmaceutical formulation.

Industrial Production Methods

Industrial synthesis of this compound focuses on continuous flow processes and optimized batch reactions to maximize yield, purity, and scalability:

Continuous Flow Synthesis

Reactants (piperazine and propylene oxide) are continuously fed into a reactor under controlled temperature and pressure. This method allows precise control over reaction parameters, improving safety, reproducibility, and throughput. Continuous flow also facilitates rapid heat dissipation and efficient mixing, reducing side reactions.Reaction Optimization

Parameters such as temperature (ambient to 50°C), solvent choice (water, ethanol, or mixtures), and stoichiometric ratios are optimized to minimize unreacted starting materials and by-products. Purification steps include crystallization of the dihydrochloride salt from ethanol/HCl mixtures, enhancing product purity.

Reaction Conditions and Parameters

| Step | Conditions | Notes |

|---|---|---|

| Piperazine + Propylene Oxide | Ambient to 50°C, solvent: water or ethanol | Molar ratio ~1:1; reaction time 2–5 hours |

| Salt Formation | HCl concentration: 1–2 mol/L, room temp | Precipitation of dihydrochloride salt |

| Purification | Filtration and washing with cold ethanol or water | Drying under vacuum to obtain pure salt |

Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR)

^1H and ^13C NMR spectroscopy confirm the structure of the free base and salt, showing characteristic signals for piperazine ring protons and the propanol moiety.High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection at 254 nm is used to assess purity, typically achieving >98% purity after crystallization.Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to the free base and salt forms.

Comparative Data: Free Base vs. Dihydrochloride Salt

| Parameter | Free Base (1-(piperazin-1-yl)propan-2-ol) | Dihydrochloride Salt (this compound) |

|---|---|---|

| Molecular Formula | C₇H₁₆N₂O | C₇H₁₆Cl₂N₂O |

| Molecular Weight | 144.21 g/mol | 201.13 g/mol |

| Solubility (H₂O) | ~12 mg/mL | ~38 mg/mL |

| Melting Point | 89–91°C | 215–217°C |

| Purity after synthesis | ~95–98% | >98% (after crystallization) |

Summary of Key Research Findings

- The nucleophilic ring-opening of propylene oxide by piperazine under mild conditions is the most common and efficient route to synthesize 1-(piperazin-1-yl)propan-2-ol.

- Conversion to the dihydrochloride salt significantly improves solubility and stability, essential for pharmaceutical applications.

- Industrial production benefits from continuous flow synthesis and optimized crystallization protocols to ensure high purity and yield.

- Analytical techniques including NMR, HPLC, and MS are critical for confirming structure and purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.